N-(2-(2-fluorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-(2-(2-fluorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22FN3O4S and its molecular weight is 419.47. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Receptor Agonism
Research has identified benzamide derivatives, including compounds structurally similar to N-(2-(2-fluorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, as potential selective serotonin 4 (5-HT4) receptor agonists. These compounds have been synthesized and evaluated for their effects on gastrointestinal motility, showing potential as novel prokinetic agents with reduced side effects due to minimized binding affinity to 5-HT3- and dopamine D2 receptors. Such compounds could enhance gastric emptying and defecation, indicating potential applications in the treatment of gastrointestinal disorders (Sonda et al., 2004).
Crystal Structure Analysis
The compound's structural analogs have been the subject of crystal structure analysis to understand their molecular conformation and how aromatic rings are inclined to each other. This type of research provides insights into the molecular interactions and stability of such compounds, which is crucial for the design of new drugs and materials (Suchetan et al., 2016).
Radiolabeling and Imaging
This compound derivatives have been explored for their potential in radiolabeling and imaging, particularly in the development of radiotracers for cerebral imaging using positron emission tomography (PET). This research focuses on synthesizing fluorine-18-labelled compounds to investigate their binding affinities and in vitro assays, contributing to the development of diagnostic tools for neurological conditions (Kronenberg et al., 2007).
Novel Insecticidal Activity
Compounds with structural similarities to this compound, such as flubendiamide, have been discovered to exhibit strong insecticidal activity, particularly against lepidopterous pests. The unique structure of such compounds, including specific substituents like sulfonylalkyl groups, contributes to their novel mode of action and safety profile for non-target organisms. This research area holds potential for developing new insecticides as part of integrated pest management programs (Tohnishi et al., 2005).
Properties
IUPAC Name |
N-[2-[(2-fluorobenzoyl)amino]phenyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-29(27,28)24-12-10-14(11-13-24)19(25)22-17-8-4-5-9-18(17)23-20(26)15-6-2-3-7-16(15)21/h2-9,14H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGJQXVZFKFZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.